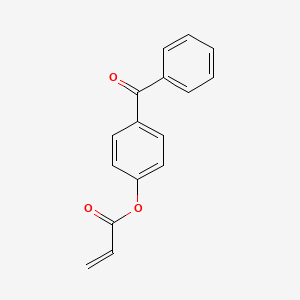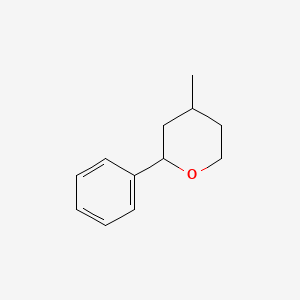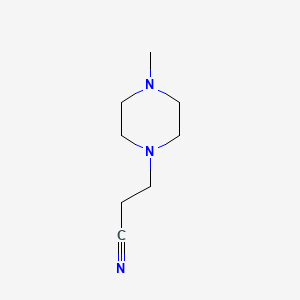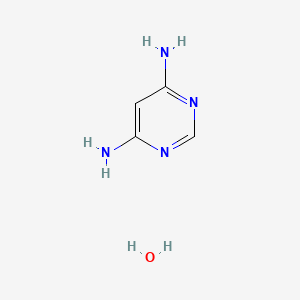
3,5-Diformylphenylboronic acid
Descripción general
Descripción
3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .
Synthesis Analysis
The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Molecular Structure Analysis
The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .Chemical Reactions Analysis
3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Sensing Applications
3,5-Diformylphenylboronic Acid is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also enables its use in biological labelling. It can be used to manipulate proteins, modify them, and even assist in their separation. This makes it a valuable tool in the study of protein structures and functions .
Development of Therapeutics
Boronic acids, including 3,5-Diformylphenylboronic Acid, play a role in the development of therapeutics. They are involved in the interference of signaling pathways, enzyme inhibition, and can be part of cell delivery systems .
Analytical Methods
This boronic acid is used in the creation of microparticles for analytical methods. These microparticles can be employed in various assays and help in the detection of specific analytes .
Controlled Release Systems
In the field of materials science, 3,5-Diformylphenylboronic Acid is utilized in polymers that are designed for the controlled release of substances like insulin, making it significant in medical applications .
Surface-Tension Studies of Enzyme Inhibitors
The compound is involved in studies that explore the surface tension properties of enzyme inhibitors. This research can lead to the development of new drugs and therapeutic agents .
Synthesis of Bacteriochlorins
3,5-Diformylphenylboronic Acid is used in the synthesis of bacteriochlorins, which are compounds that have potential applications in photodynamic therapy and as photosensitizers .
Electrophoresis of Glycated Molecules
It is also employed in the electrophoresis of glycated molecules, which is a technique used to separate and analyze different types of glycated proteins and lipids, often used in the diagnosis and monitoring of diabetes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .
Propiedades
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diformylphenylboronic acid | |
CAS RN |
480424-62-2 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?
A1: 3,5-Diformylphenylboronic acid acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []
Q2: What role does the reversible covalent bonding of 3,5-diformylphenylboronic acid play in material applications?
A2: The dynamic nature of the boronate ester bonds formed by 3,5-diformylphenylboronic acid with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating 3,5-diformylphenylboronic acid that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















